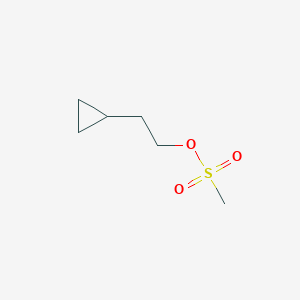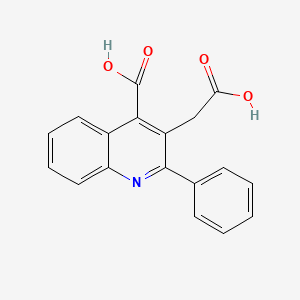
2-Cyclopropylethyl methanesulfonate
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Cyclopropylethyl methanesulfonate typically involves the reaction of 2-cyclopropyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at 0°C for 2 hours. The product is then extracted and purified to obtain the desired compound .
Synthetic Route:
Reactants: 2-cyclopropyl ethanol, methanesulfonyl chloride, triethylamine.
Solvent: Dichloromethane.
Conditions: 0°C, 2 hours.
Post-treatment: Extraction with water and dichloromethane, followed by washing with saturated brine and drying.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclopropanation Reactions: It reacts with diiodomethane and triethylaluminum to form tetrasubstituted cyclopropanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Cyclopropanation: Diiodomethane, triethylaluminum.
Major Products:
- Substituted cyclopropyl derivatives.
- Tetrasubstituted cyclopropanes.
Aplicaciones Científicas De Investigación
2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylethyl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The alkyl-oxygen bonds undergo fission, allowing the compound to react with nucleophiles, leading to the formation of alkylated products .
Molecular Targets and Pathways:
Targets: Nucleophilic sites in biological molecules.
Pathways: Alkylation reactions leading to the modification of nucleophilic sites.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2957536.png)

![1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2957539.png)



![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)




